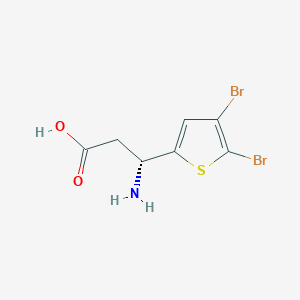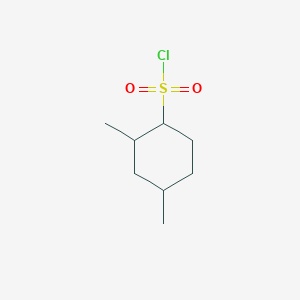
2,4-Dimethylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,4-dimethylcyclohexane. One common method includes the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a chlorinating agent . The reaction conditions are generally mild, and the process can yield high purity products. Industrial production methods often involve the use of thiourea and alkyl halides to form S-alkyl isothiouronium salts, which are then oxidatively chlorosulfonated to produce the desired sulfonyl chloride .
Chemical Reactions Analysis
2,4-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary or secondary amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other derivatives.
Reduction Reactions: Although less common, reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.
Common reagents used in these reactions include chlorine, thiourea, and various oxidizing agents. The major products formed from these reactions are sulfonamides, sulfonic acids, and other sulfonyl derivatives .
Scientific Research Applications
2,4-Dimethylcyclohexane-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2,4-Dimethylcyclohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides and sulfonate esters, while benzenesulfonyl chloride is used in the production of dyes and pharmaceuticals .
This compound is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides .
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2,4-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
XCTIARNRCCQAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile](/img/structure/B13287041.png)
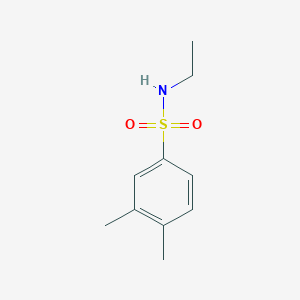
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
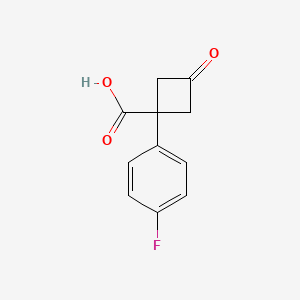
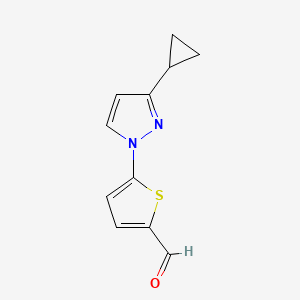
![Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13287056.png)
![6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13287060.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid](/img/structure/B13287065.png)
![1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13287072.png)
